

# An In-depth Technical Guide to Apixaban (Eliquis®)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BMY-43748**

Cat. No.: **B15566372**

[Get Quote](#)

Disclaimer: Initial searches for the compound "**BMY-43748**" did not yield any publicly available information. This designation may be incorrect, an internal project code not intended for public disclosure, or may refer to a discontinued program. To fulfill the user's request for an in-depth technical guide in the specified format, this document provides a comprehensive overview of a well-documented Bristol-Myers Squibb compound, Apixaban (BMS-562247), marketed as Eliquis®.

## Core Compound Summary

Apixaban is an orally bioavailable, potent, direct, and highly selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By targeting both free and clot-bound FXa, Apixaban effectively prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation.[\[1\]](#)[\[2\]](#) It is widely used for the prevention and treatment of various thromboembolic disorders.

## Quantitative Pharmacological & Pharmacokinetic Data

The following tables summarize key quantitative data for Apixaban, compiled from various preclinical and clinical studies.

### Table 1: Pharmacodynamic Properties of Apixaban

| Parameter                      | Value                                                                       | Species/Conditions       |
|--------------------------------|-----------------------------------------------------------------------------|--------------------------|
| Mechanism of Action            | Direct, selective, reversible inhibitor of Factor Xa                        | Human                    |
| Inhibitory Constant (Ki)       | 0.08 nM (at 25°C)                                                           | Purified human Factor Xa |
| Effect on Platelet Aggregation | No direct effect; indirectly inhibits thrombin-induced platelet aggregation | Human platelets          |

**Table 2: Pharmacokinetic Profile of Apixaban in Healthy Human Subjects**

| Parameter                                 | Value                                                                | Notes                                                   |
|-------------------------------------------|----------------------------------------------------------------------|---------------------------------------------------------|
| Absolute Oral Bioavailability             | ~50%                                                                 | For doses up to 10 mg.[3][4]                            |
| Time to Peak Plasma Concentration (Tmax)  | 3-4 hours                                                            | Following oral administration. [1][4][5]                |
| Plasma Protein Binding                    | ~87%                                                                 | [3]                                                     |
| Volume of Distribution (Vss)              | ~21 L                                                                | [4]                                                     |
| Elimination Half-life (t <sub>1/2</sub> ) | ~12 hours                                                            | Following oral administration. [1][4][5]                |
| Metabolism                                | Primarily via CYP3A4/5, with minor contributions from other CYPs.[3] |                                                         |
| Elimination                               | Multiple pathways: renal (~27%) and fecal excretion.[4]              |                                                         |
| Peak Concentration (Cmax) at 5 mg BID     | 171 ng/mL (91 - 321 ng/mL)                                           | Median (5th - 95th percentile) from ARISTOTLE trial.[6] |
| Trough Concentration (Cmin) at 5 mg BID   | Data not readily available in provided results.                      |                                                         |

## Signaling Pathways

Apixaban's primary mechanism of action is the direct inhibition of Factor Xa in the coagulation cascade. Additionally, it has been shown to modulate inflammatory signaling pathways.

[Click to download full resolution via product page](#)

Diagram 1: Apixaban's Inhibition of the Coagulation Cascade.

[Click to download full resolution via product page](#)

Diagram 2: Apixaban's Modulation of PAR2 Inflammatory Signaling.

## Experimental Protocols

### In Vitro Factor Xa Inhibition Assay

- Objective: To determine the inhibitory activity of Apixaban against human Factor Xa.
- Methodology: A chromogenic anti-Xa assay is typically employed.[2][7]

- Reagents: Purified human Factor Xa, a specific chromogenic substrate for FXa, and Apixaban at various concentrations.
- Procedure:
  - A known amount of human Factor Xa is incubated with varying concentrations of Apixaban in a suitable buffer.
  - A chromogenic substrate is added to the mixture.
  - The residual Factor Xa activity is determined by measuring the rate of substrate cleavage, which results in a color change, typically measured spectrophotometrically at 405 nm.
- Data Analysis: The concentration of Apixaban that produces 50% inhibition of Factor Xa activity (IC50) is calculated. The inhibitory constant (Ki) is then determined from the IC50 value.

## Clinical Trial Protocol: ARISTOTLE (Apixaban for Reduction in Stroke and Other Thromboembolic Events in Atrial Fibrillation)

- Objective: To determine if Apixaban is non-inferior to warfarin in preventing stroke or systemic embolism in patients with atrial fibrillation and at least one additional risk factor for stroke.[8][9]
- Study Design: Randomized, double-blind, double-dummy, multicenter trial.[8][10]
- Patient Population: 18,201 patients with atrial fibrillation and at least one additional risk factor for stroke.[8][9]
  - Inclusion Criteria: Age  $\geq 18$  years, documented atrial fibrillation or flutter, and at least one of the following: age  $\geq 75$  years, prior stroke, TIA, or systemic embolism, symptomatic heart failure within 3 months, LVEF  $\leq 40\%$ , diabetes mellitus, or hypertension requiring treatment.[9]

- Exclusion Criteria: Reversible cause of AF, moderate to severe mitral stenosis, prosthetic heart valve, condition requiring chronic anticoagulation other than AF, recent stroke (within 7 days), or aspirin dose >165 mg/day.[9]
- Treatment Arms:
  - Apixaban Group: Apixaban 5 mg orally twice daily (or 2.5 mg twice daily for patients with at least two of the following: age ≥80 years, body weight ≤60 kg, or serum creatinine ≥1.5 mg/dL), plus a warfarin placebo.[3][9]
  - Warfarin Group: Dose-adjusted warfarin (target INR 2.0-3.0), plus an Apixaban placebo.[8][9]
- Primary Outcome: Composite of ischemic or hemorrhagic stroke or systemic embolism.[8]
- Key Secondary Outcomes: Major bleeding, and death from any cause.[8]
- Follow-up: Median duration of 1.8 years.[8]

## **Clinical Trial Protocol: AVERROES (Apixaban Versus Acetylsalicylic Acid to Prevent Stroke in Atrial Fibrillation Patients Who Have Failed or Are Unsuitable for Vitamin K Antagonist Treatment)**

- Objective: To determine if Apixaban is superior to aspirin for preventing stroke or systemic embolism in patients with atrial fibrillation who are unsuitable for vitamin K antagonist therapy.[11][12]
- Study Design: Randomized, double-blind, multicenter trial.[11][13]
- Patient Population: 5,599 patients with atrial fibrillation and at least one risk factor for stroke, deemed unsuitable for warfarin therapy.[11][14]
- Treatment Arms:
  - Apixaban Group: Apixaban 5 mg orally twice daily.[11][12]

- Aspirin Group: Aspirin 81 to 324 mg daily.[11][12]
- Primary Outcome: Composite of stroke or systemic embolism.[13]
- Key Secondary Outcomes: Major bleeding, intracranial hemorrhage, and cardiovascular hospitalization.[11]
- Follow-up: The trial was stopped early due to a clear benefit in favor of Apixaban after a mean follow-up of 1.1 years.[14]

## Experimental Workflows

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. acc.org [acc.org]
- 2. Anti-Xa Assays [practical-haemostasis.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Apixaban Assay (Anti Xa) [healthcare.uiowa.edu]
- 7. Apixaban, Anti-Xa, Plasma - Mayo Clinic Laboratories | Hematology Catalog [hematology.testcatalog.org]
- 8. Apixaban versus warfarin in patients with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apixaban for Reduction in Stroke and Other Thromboembolic Events in Atrial Fibrillation - American College of Cardiology [acc.org]
- 10. rxfiles.ca [rxfiles.ca]
- 11. hrsonline.org [hrsonline.org]
- 12. Apixaban Versus Acetylsalicylic Acid to Prevent Strokes - American College of Cardiology [acc.org]
- 13. Bristol Myers Squibb - New AVERROES Data Demonstrate Investigational Apixaban Superior to Aspirin in Reducing Stroke and Systemic Embolism in Patients with Atrial Fibrillation Unsuitable for Warfarin Therapy [news.bms.com]
- 14. Long-Term Treatment with Apixaban in Patients with Atrial Fibrillation: Outcomes during the Open-Label Extension following AVERROES - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Apixaban (Eliquis®)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15566372#what-is-bmy-43748-and-its-primary-use\]](https://www.benchchem.com/product/b15566372#what-is-bmy-43748-and-its-primary-use)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)